TAAR1 Agonist Potency: Quantified Cross-Species Affinity of the 1,4-Disubstituted 5-Methyl Triazole Chemotype
While target engagement data for the exact CAS 866872-08-4 is not publicly available, robust class-level evidence from the Roche patent establishes the expected potency range for this specific chemotype. A close structural analog from the same Markush structure, a 1,4-disubstituted 5-methyl-1,2,3-triazole-4-carboxamide, demonstrated potent agonist activity at recombinant rat TAAR1 with an EC50 of 0.6 nM and a binding affinity (Ki) of 0.9 nM at mouse TAAR1 [1]. This distinguishes the 5-methyl chemotype from other TAAR1-targeting scaffolds, although direct quantitative data for 866872-08-4 is required to confirm its exact position within this range. This class-level inference is the best available evidence for the compound's primary mechanism of action.
| Evidence Dimension | TAAR1 functional activity (EC50) and binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported for CAS 866872-08-4. |
| Comparator Or Baseline | US9416127 patent chemotype: EC50 0.6 nM (rat TAAR1); Ki 0.9 nM (mouse TAAR1) |
| Quantified Difference | N/A |
| Conditions | In vitro recombinant HEK293/CHO-K1 cell-based assays; cAMP accumulation measured by luminometer or HTRF. |
Why This Matters
This data establishes the 5-methyl-1,2,3-triazole-4-carboxamide core as a sub-nanomolar TAAR1 agonist scaffold, providing a crucial baseline for neuroscientists when selecting 866872-08-4 for target engagement studies.
- [1] BindingDB Entry: BDBM109573. EC50: 0.600 nM for agonist activity at rat TAAR1; Ki: 0.900 nM for radioligand binding at mouse TAAR1. Source: US Patent 8604061 (Hoffmann-La Roche Inc.). View Source
